molecular formula C16H24N4O3S B2399845 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251602-78-4

2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2399845
CAS No.: 1251602-78-4
M. Wt: 352.45
InChI Key: LSIGVKNNCQBOBN-UHFFFAOYSA-N
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Description

The compound 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridin-3-one core. Key structural elements include:

  • 2-position substitution: A branched 3-methylbutyl group.
  • 8-position substitution: A piperidine-1-sulfonyl moiety.

This structure is analogous to pharmacologically active triazolopyridine derivatives, such as antidepressants (e.g., Trazodone) and antimalarial agents, but with distinct substituents that modulate its physicochemical and biological properties .

Properties

IUPAC Name

2-(3-methylbutyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-13(2)8-12-20-16(21)19-11-6-7-14(15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,11,13H,3-5,8-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIGVKNNCQBOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with suitable reagents can yield the desired compound . The reaction conditions often include the use of mild bases such as triethylamine in solvents like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of functional groups allows for substitution reactions, where one group can be replaced by another using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The [1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is common in medicinal chemistry. Variations in substituents at the 2- and 8-positions significantly influence activity. Below is a comparative analysis:

Impact of Substituents on Activity

  • Aromatic/Electron-Withdrawing Groups (e.g., chlorobenzyl): Improve target binding via π-π stacking or hydrophobic interactions, as seen in antimalarial analogs . Piperazine/Propyl Linkers (e.g., Trazodone): Enable serotonin reuptake inhibition and receptor modulation .
  • Pyrazolyl/Carbonyl Groups (e.g., 50i): May target kinase ATP-binding pockets .

Pharmacological and Physicochemical Properties

  • Electrochemical Behavior : Unlike Trazodone, the sulfonamide group may alter redox properties, reducing susceptibility to metabolic oxidation .
  • Target Specificity : The piperidine sulfonamide group may shift activity from CNS targets (e.g., serotonin receptors) to enzymes like falcipain-2 in malaria .

Biological Activity

The compound 2-(3-methylbutyl)-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N4O3SC_{16}H_{24}N_{4}O_{3}S with a complex structure that includes a triazole ring fused to a pyridine core and a piperidine sulfonyl group. Its structural representation can be summarized as follows:

  • Molecular Formula: C16H24N4O3SC_{16}H_{24}N_{4}O_{3}S
  • IUPAC Name: this compound
  • CAS Number: 1251602-78-4

Synthesis

The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions such as temperature and solvent choice. Techniques like chromatography are often employed for purification. The synthetic pathways have been documented in scientific literature, highlighting the importance of understanding these methods for future applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridines exhibit significant antimicrobial properties. For instance, related compounds have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets within biological systems that could modulate various biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • A study on related piperidinothiosemicarbazones indicated significant tuberculostatic activity against both standard and resistant strains of M. tuberculosis.
  • Another investigation into triazolopyridine derivatives highlighted their potential as antimalarial agents due to unique structural features that confer biological activity.

Data Table: Biological Activities of Related Compounds

Compound NameMIC (μg/mL)Activity TypeReference
Compound A0.5Antitubercular
Compound B2Antimicrobial
Compound C50Antimalarial

Q & A

Q. Table 1. Key Synthetic Parameters for Triazolopyridine Derivatives

ParameterOptimal ConditionImpact on Yield/PuritySource
OxidantNaOCl (1.5 eq)82% yield, minimal byproducts
SolventEthanolGreen chemistry compliance
Reaction Time3 hours (RT)Prevents over-oxidation
PurificationAlumina plug chromatographyRemoves polar impurities

Q. Table 2. NMR Spectral Data for Critical Protons

Proton Environmentδ (ppm)MultiplicityAssignmentSource
Piperidine CH₂1.32–1.54m6H, (CH₂)₃
Piperidine NCH₂3.08–3.18m4H, NCH₂
Triazole ring6.66t (J=7.6)C-H adjacent to sulfonyl
3-Methylbutyl CH₂1.5–2.0m2-(3-methylbutyl) chain

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